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molecular formula C12H11N5 B8386515 3,5-di(1H-pyrazol-1-yl)aniline

3,5-di(1H-pyrazol-1-yl)aniline

Cat. No. B8386515
M. Wt: 225.25 g/mol
InChI Key: LLNSQAPQHXVHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877760B2

Procedure details

The mixture of 3,5-dibromoaniline (1.16 g, 4.6 mmol), pyrazole (0.47 g, 6.9 mmol), Fe(acac)3 (0.35 g, 1.0 mmol), Cu(OAc)2.H2O (0.18 g, 1.0 mmol) and cesium carbonate (3.00 g, 9.2 mmol) in 20 mL DMF was stirred at 135° C. in a sealed tube for 3 days. The mixture was diluted with EtOAc, stirred vigorously, filtered through celite, concentrated in vacuo, subjected to silica flash column to isolate 3,5-di(1H-pyrazol-1-yl)aniline and 3-bromo-5-(1H-pyrazol-1-yl)aniline (0.52 g).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7](Br)[CH:8]=1)[NH2:5].[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Cu+2].O>[N:10]1([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([N:10]3[CH:14]=[CH:13][CH:12]=[N:11]3)[CH:8]=2)[NH2:5])[CH:14]=[CH:13][CH:12]=[N:11]1.[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)[CH:8]=1)[NH2:5] |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)Br
Name
Quantity
0.47 g
Type
reactant
Smiles
N1N=CC=C1
Name
Fe(acac)3
Quantity
0.35 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.18 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2].O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
was stirred at 135° C. in a sealed tube for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred vigorously
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1(N=CC=C1)C=1C=C(N)C=C(C1)N1N=CC=C1
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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